N-{1-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-3,5-dimethyl-1H-pyrazol-4-yl}-1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine-3-carboxamide
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Overview
Description
N~3~-{1-[(3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-3,5-DIMETHYL-1H-PYRAZOL-4-YL}-1-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]-3-PIPERIDINECARBOXAMIDE is a complex organic compound characterized by multiple pyrazole rings and a piperidinecarboxamide group
Preparation Methods
The synthesis of N3-{1-[(3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-3,5-DIMETHYL-1H-PYRAZOL-4-YL}-1-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]-3-PIPERIDINECARBOXAMIDE involves multiple steps, typically starting with the preparation of the pyrazole rings. The pyrazole rings are synthesized through the condensation of appropriate hydrazines with 1,3-diketones under acidic conditions . The resulting pyrazole derivatives are then subjected to further functionalization to introduce the sulfonyl and piperidinecarboxamide groups. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature environments .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The pyrazole rings can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions: Typical reagents include acids, bases, and solvents like dichloromethane or ethanol.
Scientific Research Applications
N~3~-{1-[(3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-3,5-DIMETHYL-1H-PYRAZOL-4-YL}-1-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]-3-PIPERIDINECARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antileishmanial and antimalarial agent due to its ability to inhibit specific enzymes in the pathogens.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or catalytic properties.
Mechanism of Action
The mechanism of action of N3-{1-[(3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-3,5-DIMETHYL-1H-PYRAZOL-4-YL}-1-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]-3-PIPERIDINECARBOXAMIDE involves its interaction with specific molecular targets. For instance, in antileishmanial activity, it binds to the enzyme Lm-PTR1, inhibiting its function and thereby preventing the survival of the Leishmania parasite . The compound’s structure allows it to fit into the enzyme’s active site, blocking its activity and leading to the death of the parasite.
Comparison with Similar Compounds
Compared to other pyrazole derivatives, N3-{1-[(3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-3,5-DIMETHYL-1H-PYRAZOL-4-YL}-1-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]-3-PIPERIDINECARBOXAMIDE stands out due to its multiple functional groups, which enhance its reactivity and potential applications. Similar compounds include:
- N-[(1,3-Dimethyl-1H-pyrazol-5-yl)methyl]-N-Methylamine
- 4-((3,5-Dimethyl-1H-pyrazol-1-yl)methyl)benzonitrile
These compounds share structural similarities but differ in their functional groups and specific applications, making N3-{1-[(3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-3,5-DIMETHYL-1H-PYRAZOL-4-YL}-1-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]-3-PIPERIDINECARBOXAMIDE unique in its versatility and potential.
Properties
Molecular Formula |
C22H32N8O3S |
---|---|
Molecular Weight |
488.6 g/mol |
IUPAC Name |
N-[1-[(3,5-dimethylpyrazol-1-yl)methyl]-3,5-dimethylpyrazol-4-yl]-1-(1,5-dimethylpyrazol-4-yl)sulfonylpiperidine-3-carboxamide |
InChI |
InChI=1S/C22H32N8O3S/c1-14-10-15(2)29(25-14)13-30-18(5)21(16(3)26-30)24-22(31)19-8-7-9-28(12-19)34(32,33)20-11-23-27(6)17(20)4/h10-11,19H,7-9,12-13H2,1-6H3,(H,24,31) |
InChI Key |
BYEAWUJWLCZXMZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1CN2C(=C(C(=N2)C)NC(=O)C3CCCN(C3)S(=O)(=O)C4=C(N(N=C4)C)C)C)C |
Origin of Product |
United States |
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